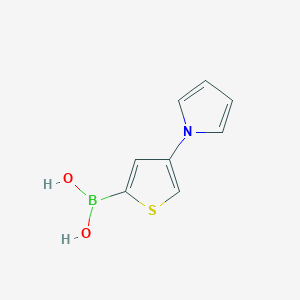
(4-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a thiophene ring, which is further substituted with a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid typically involves the reaction of a thiophene derivative with a pyrrole derivative under specific conditions that facilitate the formation of the boronic acid group. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated thiophene reacts with a pyrrole-boronic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, including temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: (4-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation can produce boronic esters.
Scientific Research Applications
Chemistry: In chemistry, (4-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid is widely used in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to understand its interactions with biological targets and its potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as conducting polymers and electronic devices. Its ability to form stable carbon-boron bonds makes it valuable in the synthesis of materials with specific electronic properties .
Mechanism of Action
The mechanism of action of (4-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid involves its ability to participate in various chemical reactions, particularly those involving the boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications and as a building block in organic synthesis .
Comparison with Similar Compounds
Thiophene-2-boronic acid: Similar in structure but lacks the pyrrole moiety, making it less versatile in certain reactions.
4-(1H-Pyrrol-1-yl)phenol: Contains a phenol group instead of a thiophene ring, leading to different reactivity and applications.
Ferrocene-functionalized 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline: A more complex compound with additional functional groups, used in advanced materials and biosensors.
Uniqueness: (4-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid is unique due to the presence of both a thiophene ring and a pyrrole moiety, which confer distinct electronic properties and reactivity. This combination makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Properties
Molecular Formula |
C8H8BNO2S |
|---|---|
Molecular Weight |
193.04 g/mol |
IUPAC Name |
(4-pyrrol-1-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C8H8BNO2S/c11-9(12)8-5-7(6-13-8)10-3-1-2-4-10/h1-6,11-12H |
InChI Key |
VNCTWUCETGGZAD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CS1)N2C=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















